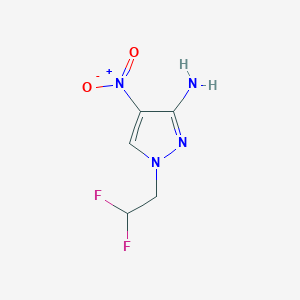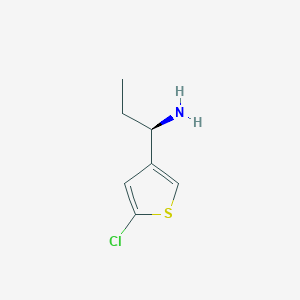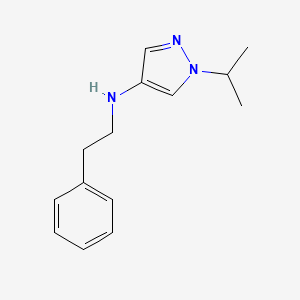
2-(Oxan-3-yl)pyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxan-3-yl)pyrimidin-5-amine is a heterocyclic compound that features a pyrimidine ring substituted with an oxan-3-yl group at the 2-position and an amine group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-3-yl)pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions with sodium methoxide in butanol . This method ensures the formation of the desired pyrimidine derivative with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Oxan-3-yl)pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-(Oxan-3-yl)pyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(Oxan-3-yl)pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit serine/threonine protein kinase PLK4, a key regulator of centriole duplication . By binding to the active site of PLK4, the compound prevents its activity, leading to the disruption of cell division and potential anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: A structurally similar compound with a fused pyrimidine ring system.
Pyrido[3,4-d]pyrimidine: Another related compound with a different substitution pattern on the pyrimidine ring.
Uniqueness
2-(Oxan-3-yl)pyrimidin-5-amine is unique due to the presence of the oxan-3-yl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile building block in synthetic chemistry and its efficacy as a bioactive molecule in medicinal applications.
Propriétés
Formule moléculaire |
C9H13N3O |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2-(oxan-3-yl)pyrimidin-5-amine |
InChI |
InChI=1S/C9H13N3O/c10-8-4-11-9(12-5-8)7-2-1-3-13-6-7/h4-5,7H,1-3,6,10H2 |
Clé InChI |
MYNMXMCNDAYCJX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(COC1)C2=NC=C(C=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11743111.png)
![(3-methoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743112.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11743120.png)
![1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11743128.png)

![2-amino-3-{[(2H-1,3-benzodioxol-5-yl)methylidene]amino}but-2-enedinitrile](/img/structure/B11743132.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11743136.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743140.png)

![8H-Indolo[3,2,1-de]acridin-8-one](/img/structure/B11743154.png)
![1-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11743155.png)
![4-({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol](/img/structure/B11743157.png)
